molecular formula C13H9NO5 B6388838 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid CAS No. 1261998-67-7

5-(3-Carboxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6388838
CAS No.: 1261998-67-7
M. Wt: 259.21 g/mol
InChI Key: VDVZEPZTYRNLDH-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-2-hydroxynicotinic acid is a conjugated N-heterocyclic dicarboxylic ligand. This compound is known for its structural versatility and ability to form coordination compounds with various metals. It possesses four carboxylic oxygen atoms and one pyridyl nitrogen atom, which can assume multiple bridging or chelating modes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-carboxybenzaldehyde with 2-hydroxynicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve hydrothermal self-assembly pathways. These methods use metal salts and the ligand this compound under solvothermal conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)-2-hydroxynicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Carboxyphenyl)-2-hydroxynicotinic acid is unique due to its specific arrangement of functional groups, which allows it to form a wide variety of coordination compounds with different metals. This versatility makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-(3-carboxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-10(13(18)19)5-9(6-14-11)7-2-1-3-8(4-7)12(16)17/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVZEPZTYRNLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687443
Record name 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-67-7
Record name 5-(3-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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